molecular formula C9H16N4 B13862674 N-(azetidin-3-yl)-2-ethyl-5-methylpyrazol-3-amine

N-(azetidin-3-yl)-2-ethyl-5-methylpyrazol-3-amine

Cat. No.: B13862674
M. Wt: 180.25 g/mol
InChI Key: NWACHNGGNDLSRX-UHFFFAOYSA-N
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Description

N-(azetidin-3-yl)-2-ethyl-5-methylpyrazol-3-amine is a heterocyclic compound that features both azetidine and pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Horner–Wadsworth–Emmons reaction to form the azetidine ring, followed by aza-Michael addition with NH-heterocycles to yield the target compound . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like methanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-(azetidin-3-yl)-2-ethyl-5-methylpyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce different alkyl or aryl groups.

Mechanism of Action

The mechanism of action of N-(azetidin-3-yl)-2-ethyl-5-methylpyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring can mimic natural substrates, allowing the compound to inhibit or activate biological pathways . The pyrazole ring can interact with aromatic residues in proteins, enhancing binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(azetidin-3-yl)-2-ethyl-5-methylpyrazol-3-amine is unique due to the combination of the azetidine and pyrazole rings in a single molecule. This dual-ring structure provides a versatile scaffold for the development of new compounds with diverse biological activities .

Properties

Molecular Formula

C9H16N4

Molecular Weight

180.25 g/mol

IUPAC Name

N-(azetidin-3-yl)-2-ethyl-5-methylpyrazol-3-amine

InChI

InChI=1S/C9H16N4/c1-3-13-9(4-7(2)12-13)11-8-5-10-6-8/h4,8,10-11H,3,5-6H2,1-2H3

InChI Key

NWACHNGGNDLSRX-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC(=N1)C)NC2CNC2

Origin of Product

United States

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